molecular formula C11H14BrN B13631794 1-(2-Bromo-3-methylbenzyl)azetidine

1-(2-Bromo-3-methylbenzyl)azetidine

Cat. No.: B13631794
M. Wt: 240.14 g/mol
InChI Key: JKHZJADGYUALNE-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methylbenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-methylbenzyl)azetidine can be synthesized through several methods. . This method efficiently produces functionalized azetidines, although it has inherent challenges.

Another method involves the intramolecular regioselective aminolysis of cis-3,4-epoxy amines catalyzed by lanthanum triflate (La(OTf)3), which proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-methylbenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols.

Major Products:

    Oxidation: N-benzhydryl isoxazolidine derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-methylbenzyl)azetidine involves its reactivity due to the significant ring strain of the azetidine ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-3-methylbenzyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

1-[(2-bromo-3-methylphenyl)methyl]azetidine

InChI

InChI=1S/C11H14BrN/c1-9-4-2-5-10(11(9)12)8-13-6-3-7-13/h2,4-5H,3,6-8H2,1H3

InChI Key

JKHZJADGYUALNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN2CCC2)Br

Origin of Product

United States

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